Cas no 94668-55-0 (2-Buten-1-one,1-[(3aS,6R,7aR)-tetrahydro-8,8-dimethyl-2,2-dioxido-3H-3a,6-methano-2,1-benzisothiazol-1(4H)-yl]-,(2E)-)

2-Buten-1-one,1-[(3aS,6R,7aR)-tetrahydro-8,8-dimethyl-2,2-dioxido-3H-3a,6-methano-2,1-benzisothiazol-1(4H)-yl]-,(2E)- structure
94668-55-0 structure
Product Name:2-Buten-1-one,1-[(3aS,6R,7aR)-tetrahydro-8,8-dimethyl-2,2-dioxido-3H-3a,6-methano-2,1-benzisothiazol-1(4H)-yl]-,(2E)-
Numero CAS:94668-55-0
MF:C14H21NO3S
MW:283.386442899704
CID:798713
PubChem ID:24878063
Update Time:2024-10-25

2-Buten-1-one,1-[(3aS,6R,7aR)-tetrahydro-8,8-dimethyl-2,2-dioxido-3H-3a,6-methano-2,1-benzisothiazol-1(4H)-yl]-,(2E)- Proprietà chimiche e fisiche

Nomi e identificatori

    • 2-Buten-1-one,1-[(3aS,6R,7aR)-tetrahydro-8,8-dimethyl-2,2-dioxido-3H-3a,6-methano-2,1-benzisothiazol-1(4H)-yl]-,(2E)-
    • (N-CROTONYL)-(2R)-BORNANE-10,2-SULTAM
    • (R)-(−)-(2-BUTENOYL)-2,10-CAMPHORSULTAM
    • (1S)-N-(E)-Crotonyl-1,10-camphorsultam
    • (1S)-N-crotyl-2,10-camphorsultam
    • (1S,2R)-N-[(E)-Crotonyl]bornane-10,2-sultam
    • (2E)-1-[(3aS,6R,7aR)-Tetrahydro-8,8-dimethyl-2,2-dioxido-3H-3a,6-methano-2,1-benzisothiazol-1(4H)-yl]-2-buten-1-one
    • (R)-(-)-(2-Butenoyl)-2,10-camphorsultam
    • N-((E)-2-butenoyl)bornane-10,2-sultam
    • N-crotonoyl sultam
    • (2E)-1-[(3aS,6R,7aR)-Tetrahydro-8,8-dimethyl-2,2-dioxido-3H-3a,6-methano-2,1-benzisothiazol-1(4H)-yl]-2-buten-1-one (ACI)
    • 3H-3a,6-Methano-2,1-benzisothiazole, hexahydro-8,8-dimethyl-1-(1-oxo-2-butenyl)-, 2,2-dioxide, [3aS-[1(E),3aα,6α,7aβ]]- (ZCI)
    • 3H-3a,6-Methano-2,1-benzisothiazole, hexahydro-8,8-dimethyl-1-[(2E)-1-oxo-2-butenyl]-, 2,2-dioxide, (3aS,6R,7aR)- (9CI)
    • BKPQKSSKLBTRJO-MNKRUUAMSA-N
    • DTXSID10448959
    • E?-thia-4-azatricyclo[5.2.1.0?,?]decane-3,3-dione
    • 94668-55-0
    • (E)-1-[(1S,5R,7R)-10,10-dimethyl-3,3-dioxo-3lambda6-thia-4-azatricyclo[5.2.1.01,5]decan-4-yl]but-2-en-1-one
    • (3aS,6R,7aR)-1-[(2E)-But-2-enoyl]-8,8-dimethylhexahydro-3a,6-methano-2lambda~6~-2lambda~6~,1-benzothiazole-2,2(3H)-dione
    • (E)-1-((3aS,6R,7aR)-8,8-Dimethyl-2,2-dioxidohexahydro-1H-3a,6-methanobenzo[c]isothiazol-1-yl)but-2-en-1-one
    • (1S,5R,7R)-4-[(2E)-but-2-enoyl]-10,10-dimethyl-3
    • (R)-(-)-(2-Butenoyl)-2,10-camphorsultam, 97%
    • MDL: MFCD00269664
    • Inchi: 1S/C14H21NO3S/c1-4-5-12(16)15-11-8-10-6-7-14(11,13(10,2)3)9-19(15,17)18/h4-5,10-11H,6-9H2,1-3H3/b5-4+/t10-,11-,14-/m1/s1
    • Chiave InChI: BKPQKSSKLBTRJO-MNKRUUAMSA-N
    • Sorrisi: CC1([C@@H]2CC[C@@]31CS(=O)(=O)N(C(=O)/C=C/C)[C@@H]3C2)C

Proprietà calcolate

  • Massa esatta: 283.12400
  • Massa monoisotopica: 283.12421471g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 19
  • Conta legami ruotabili: 1
  • Complessità: 558
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 3
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 1
  • Conto stereocenter di bond non definito: 0
  • Carica superficiale: 0
  • Conta Tautomer: niente
  • XLogP3: 2.3
  • Superficie polare topologica: 62.8Ų

Proprietà sperimentali

  • Colore/forma: Non determinato
  • Densità: 1.27
  • Punto di fusione: 180-184 °C (lit.)
  • Punto di ebollizione: 397.2°Cat760mmHg
  • Punto di infiammabilità: 194°C
  • Indice di rifrazione: 1.576
  • PSA: 62.83000
  • LogP: 2.94810
  • Attività ottica: [α]24/D −100°, c = 1 in ethanol

2-Buten-1-one,1-[(3aS,6R,7aR)-tetrahydro-8,8-dimethyl-2,2-dioxido-3H-3a,6-methano-2,1-benzisothiazol-1(4H)-yl]-,(2E)- Informazioni sulla sicurezza

  • Simbolo: GHS07
  • Parola segnale:Warning
  • Dichiarazione di pericolo: H315-H319-H335
  • Dichiarazione di avvertimento: P261-P305+P351+P338
  • Numero di trasporto dei materiali pericolosi:NONH for all modes of transport
  • WGK Germania:3
  • Codice categoria di pericolo: 36/37/38
  • Istruzioni di sicurezza: S26; S36
  • Identificazione dei materiali pericolosi: Xi
  • Frasi di rischio:R36/37/38

2-Buten-1-one,1-[(3aS,6R,7aR)-tetrahydro-8,8-dimethyl-2,2-dioxido-3H-3a,6-methano-2,1-benzisothiazol-1(4H)-yl]-,(2E)- Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
I171292-500mg
2-Buten-1-one,1-[(3aS,6R,7aR)-tetrahydro-8,8-dimethyl-2,2-dioxido-3H-3a,6-methano-2,1-benzisothiazol-1(4H)-yl]-,(2E)-
94668-55-0 97%
500mg
¥216.90 2023-09-02
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
R886052-500mg
(R)-(-)-(2-Butenoyl)-2,10-camphorsultam
94668-55-0 99%
500mg
¥799.20 2022-08-31
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
R886052-100mg
(R)-(-)-(2-Butenoyl)-2,10-camphorsultam
94668-55-0 99%
100mg
¥198.00 2022-08-31
Chemenu
CM530586-5g
(E)-1-((3aS,6R,7aR)-8,8-Dimethyl-2,2-dioxidohexahydro-1H-3a,6-methanobenzo[c]isothiazol-1-yl)but-2-en-1-one
94668-55-0 97%
5g
$*** 2023-05-29
Ambeed
A571430-250mg
(E)-1-((3aS,6R,7aR)-8,8-Dimethyl-2,2-dioxidohexahydro-1H-3a,6-methanobenzo[c]isothiazol-1-yl)but-2-en-1-one
94668-55-0 97%
250mg
$10.0 2025-02-20
Ambeed
A571430-1g
(E)-1-((3aS,6R,7aR)-8,8-Dimethyl-2,2-dioxidohexahydro-1H-3a,6-methanobenzo[c]isothiazol-1-yl)but-2-en-1-one
94668-55-0 97%
1g
$30.0 2025-02-20
Ambeed
A571430-5g
(E)-1-((3aS,6R,7aR)-8,8-Dimethyl-2,2-dioxidohexahydro-1H-3a,6-methanobenzo[c]isothiazol-1-yl)but-2-en-1-one
94668-55-0 97%
5g
$119.0 2025-02-20
eNovation Chemicals LLC
Y1239012-5g
3H-3a,6-Methano-2,1-benzisothiazole,hexahydro-8,8-dimethyl-1-[(2E)-1-oxo-2-butenyl]-, 2,2-dioxide,(3aS,6R,7aR)-
94668-55-0 97%
5g
$135 2024-06-06
eNovation Chemicals LLC
Y1239012-250mg
3H-3a,6-Methano-2,1-benzisothiazole,hexahydro-8,8-dimethyl-1-[(2E)-1-oxo-2-butenyl]-, 2,2-dioxide,(3aS,6R,7aR)-
94668-55-0 97%
250mg
$60 2024-06-06
eNovation Chemicals LLC
Y1239012-1g
3H-3a,6-Methano-2,1-benzisothiazole,hexahydro-8,8-dimethyl-1-[(2E)-1-oxo-2-butenyl]-, 2,2-dioxide,(3aS,6R,7aR)-
94668-55-0 97%
1g
$75 2024-06-06

2-Buten-1-one,1-[(3aS,6R,7aR)-tetrahydro-8,8-dimethyl-2,2-dioxido-3H-3a,6-methano-2,1-benzisothiazol-1(4H)-yl]-,(2E)- Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Triethylamine ,  trans-Crotonyl chloride Solvents: Tetrahydrofuran
1.2 Reagents: Lithium chloride
1.3 Reagents: Hydrochloric acid
1.4 Solvents: Ethyl acetate
Riferimento
Synthesis of (R) and (S)-4-methyl-1-nonanol
Li, Yan; Huang, Jinxia; Chen, Zuxing; Ren, Jun, Hubei Daxue Xuebao, 2001, 23(3), 247-250

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: trans-Crotonic acid ,  Triethylamine ,  Lithium chloride Solvents: Tetrahydrofuran
Riferimento
New synthesis method for (S)- and (R)-methyl 3-methyloctanoate
Li, Yan; Hu, Ming; Zhou, Zhongqiang; Huang, Jinxia, Huaxue Shiji, 2001, 23(4), 195-196

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Cupric chloride Solvents: Toluene ;  1 h, reflux
Riferimento
Preparation of intermediate used in the preparation process of medfly sex attractant
, China, , ,

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Cupric chloride Solvents: Benzene ;  1 h, reflux
Riferimento
An improved synthesis of ethyl cis-5-iodo-trans-2-methylcyclohexanecarboxylate, a potent attractant for the Mediterranean fruit fly
Khrimian, Ashot; Margaryan, Armenak Kh.; Schmidt, Walter F., Tetrahedron, 2003, 59(29), 5475-5480

Metodo di produzione 5

Condizioni di reazione
1.1 Solvents: Dichloromethane
1.2 Reagents: Pyridine
1.3 Reagents: Sodium bicarbonate Solvents: Water
1.4 Reagents: Hydrochloric acid Solvents: Water
1.5 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Dichloromethane
1.6 Reagents: Hydrochloric acid Solvents: Water
Riferimento
Syntheses of isotopically labelled L-α-amino acids with an asymmetric center at C-3
Harding, John R.; Hughes, Rachael A.; Kelly, Nicholas M.; Sutherland, Andrew; Wilis, Christine L., Perkin 1, 2000, (20), 3406-3416

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: Dicyclohexylcarbodiimide Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  0 °C; 3 h, 0 °C; 0 °C → rt; 3 d, rt
Riferimento
Total Synthesis of Complex Biosynthetic Late-Stage Intermediates and Bioconversion by a Tailoring Enzyme from Jerangolid Biosynthesis
Lindner, Frederick; Friedrich, Steffen; Hahn, Frank, Journal of Organic Chemistry, 2018, 83(22), 14091-14101

Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: Triethylamine ,  Lithium chloride Solvents: Tetrahydrofuran
Riferimento
Bornanesultam-directed synthesis of enantiomers of the alarm pheromone of the Grematogaster ant
Huang, Jin-xia; Li, Yan; Ma, Xing-quan; Ren, Jun, Youji Huaxue, 2001, 21(4), 285-288

Metodo di produzione 8

Condizioni di reazione
1.1 Reagents: Triethylamine Solvents: Tetrahydrofuran
Riferimento
Lithium-Initiated Imide Formation. A Simple Method for N-Acylation of 2-Oxazolidinones and Bornane-2,10-Sultam
Ho, Guo-Jie; Mathre, David J., Journal of Organic Chemistry, 1995, 60(7), 2271-3

Metodo di produzione 9

Condizioni di reazione
1.1 Reagents: Sodium hydride Solvents: Toluene ;  2 min, 0 °C; 0 °C → rt; 45 min, rt; rt → 0 °C
1.2 15 min, 0 °C; 0 °C → rt; 2 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  rt
Riferimento
A Total Synthesis of Salinosporamide A
Marx, Leo B.; Burton, Jonathan W., Chemistry - A European Journal, 2018, 24(26), 6747-6754

Metodo di produzione 10

Condizioni di reazione
1.1 Reagents: Sodium hydride Solvents: Toluene
1.2 Solvents: Toluene
Riferimento
Synthesis of the stereoisomers of the sex pheromones of the southern corn rootworm
Huang, Jin-xia; Li, Yan; Zhou, Zhong-qiang; Yue, Xia-li, Chemical Research in Chinese Universities, 2001, 17(1), 51-55

Metodo di produzione 11

Condizioni di reazione
1.1 Reagents: Sodium hydride Solvents: Toluene
1.2 Solvents: Toluene
Riferimento
Asymmetric dihydroxylations of β-substituted N-(α,β-enoyl)bornane-10,2-sultams
Oppolzer, Wolfgang; Barras, Jean Pierre, Helvetica Chimica Acta, 1987, 70(7), 1666-75

Metodo di produzione 12

Condizioni di reazione
1.1 Reagents: Sodium hydride Solvents: Toluene
Riferimento
Stereoselectivity and generality of the palladium-catalyzed cyclopropanation of α,β-unsaturated carboxylic acids derivatized with Oppolzer's sultam
Vallgaarda, Jerk; Appelberg, Ulf; Coeregh, Ingeborg; Hacksell, Uli, Journal of the Chemical Society, 1994, (4), 461-70

2-Buten-1-one,1-[(3aS,6R,7aR)-tetrahydro-8,8-dimethyl-2,2-dioxido-3H-3a,6-methano-2,1-benzisothiazol-1(4H)-yl]-,(2E)- Raw materials

2-Buten-1-one,1-[(3aS,6R,7aR)-tetrahydro-8,8-dimethyl-2,2-dioxido-3H-3a,6-methano-2,1-benzisothiazol-1(4H)-yl]-,(2E)- Preparation Products

2-Buten-1-one,1-[(3aS,6R,7aR)-tetrahydro-8,8-dimethyl-2,2-dioxido-3H-3a,6-methano-2,1-benzisothiazol-1(4H)-yl]-,(2E)- Letteratura correlata

Fornitori consigliati
Jiangsu Kolod Food Ingredients Co.,ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangsu Kolod Food Ingredients Co.,ltd
Shandong Jing Kun Chemical Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shandong Jing Kun Chemical Co.,Ltd.
Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangsu Xinsu New Materials Co., Ltd
上海帛亦医药科技有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Suzhou Genelee Bio-Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Suzhou Genelee Bio-Technology Co., Ltd.